molecular formula C12H26 B104275 2,2,4,6,6-Pentamethylheptane CAS No. 13475-82-6

2,2,4,6,6-Pentamethylheptane

Cat. No.: B104275
CAS No.: 13475-82-6
M. Wt: 170.33 g/mol
InChI Key: VKPSKYDESGTTFR-UHFFFAOYSA-N
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Description

2,2,4,6,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a derivative of heptane, characterized by the presence of two methyl groups at positions 2 and 6, and one methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,6,6-Pentamethylheptane can be synthesized through the isomerization of n-dodecane. The process involves the rearrangement of the carbon skeleton of n-dodecane under specific conditions to form the branched structure of this compound . The reaction typically requires a catalyst and is carried out at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of polymerized triisobutylene fractions. This method involves the catalytic hydrogenation of the polymerized fractions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,6-Pentamethylheptane primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. These reactions typically occur under acidic conditions and at elevated temperatures.

    Substitution: Halogenation reactions can occur with reagents like chlorine or bromine, often in the presence of light or a catalyst to facilitate the reaction.

Major Products:

Mechanism of Action

The mechanism of action of 2,2,4,6,6-Pentamethylheptane involves its interaction with molecular targets through hydrophobic interactions. The compound’s branched structure allows it to interact with lipid membranes and other hydrophobic environments, influencing the physical properties of these systems .

Comparison with Similar Compounds

  • 2,2,4,4,6,6-Hexamethylheptane
  • 2,2,3,3,5,5-Hexamethylhexane
  • 2,2,4,4,6,6-Hexamethylheptane

Comparison: 2,2,4,6,6-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to other similar compounds. For instance, its boiling point and density differ from those of hexamethyl derivatives due to the variations in molecular structure .

Properties

IUPAC Name

2,2,4,6,6-pentamethylheptane
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InChI

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKPSKYDESGTTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)C
Source PubChem
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Molecular Formula

C12H26
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DSSTOX Substance ID

DTXSID0042034
Record name 2,2,4,6,6-Pentamethylheptane
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Molecular Weight

170.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4,6,6-Pentamethylheptane
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CAS No.

13475-82-6
Record name 2,2,4,6,6-Pentamethylheptane
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Record name Heptane, 2,2,4,6,6-pentamethyl-
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Record name 2,2,4,6,6-Pentamethylheptane
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Record name 2,2,4,6,6-pentamethylheptane
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Synthesis routes and methods

Procedure details

Isobutanol can be converted to triisobutylene and/or isododecane as illustrated in FIG. 8. FIG. 8 depicts a typical process configuration for converting isobutanol to a higher alkane comprising predominantly 2,2,4,6,6-pentamethylheptane. Isobutanol is preheated and fed via stream 1 to a reaction vessel that contains 2.5% para toluene sulfonic acid operating at 160° C. and 50 psig. A vapor stream is generated and is passed up through a rectification column before being partially condensed and decanted into two liquid phases at 35° C. and 45 psig. The upper phase is organic comprising mostly isobutylene and is returned to the top of the column as reflux while the lower aqueous phase is removed as stream 2. Uncondensed vapors are let down in pressure across a valve and reheated by a steam exchanger to form isobutylene vapor stream 3 that is fed into a tubular oligomerization reactor packed with Amberlyst-15 catalyst in the form of 0.5 mm beads operating at 100° C. and near atmospheric pressure. At a weight hourly space velocity of 1 g isobutylene per g catalyst per hour, 8.6% of the isobutylene is converted to diisobutylene, 81.6% to triisobutylene and 5.8% to tetraisobutylene, while 4% remains unconverted. The reactor effluent stream 4 is flashed in a drum to safely vent off the unreacted isobutylene and the mixed isomers of isobutylene oligomers is pumped via stream 5 to a trickle bed hydrogenation reactor along with an excess feed of hydrogen gas stream 6 sourced from cylinder storage. The conversion of olefins is quantitative and the hydrogenation reactor effluent stream 7 is flashed in a drum to safely vent off unreacted hydrogen gas and produce a liquid product steam 8 comprising predominantly 2,2,4,6,6-pentamethylheptane. Steps for the conversion of isobutanol to triisobutylene and isododecane (2,2,4,6,6-pentamethylheptane) are known in the art, see, for e.g., Alcantara et al., Reactive Funct. Polymers 45:19-27 (2000); Ludwig et al., J. Catalysis 284:148-56 (2011); and U.S. Pat. No. 5,625,109.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,4,6,6-pentamethylheptane?

A1: this compound has the molecular formula C12H26 and a molecular weight of 170.34 g/mol.

Q2: How does the branched structure of this compound influence its physical properties compared to linear alkanes?

A2: The highly branched structure of this compound significantly influences its physical properties compared to linear alkanes with the same number of carbon atoms. For instance, it exhibits lower boiling points, densities, and viscosities due to weaker intermolecular forces arising from reduced surface area for van der Waals interactions. []

Q3: What are the typical analytical methods used to identify and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures. [, ] This technique allows separation based on volatility followed by identification based on mass-to-charge ratios of fragmented ions.

Q4: How is this compound used in fuel research?

A4: this compound, also known as isododecane, serves as a key component in surrogate fuel mixtures for simulating the properties of alternative fuels like alcohol-to-jet (ATJ) fuel. [] Its inclusion helps replicate the density, viscosity, and combustion characteristics of ATJ.

Q5: What role does this compound play in polymer chemistry?

A5: this compound acts as a solvent in propylene polymerization reactions, particularly those involving metallocene and Ziegler-Natta catalysts. [] Its inert nature and ability to dissolve propylene at polymerization conditions make it a suitable medium for such reactions.

Q6: How does this compound contribute to the aroma profile of certain foods?

A6: this compound has been identified as a volatile compound contributing to the aroma profile of various foods, including Fenghuang Dancong tea [], Cirsium setidens Nakai [], and cooked beef. [] Its presence, along with other volatile compounds, contributes to the overall sensory experience of these foods.

Q7: How do the excess volumes of mixtures containing this compound provide insights into molecular interactions?

A7: Excess volume measurements of this compound with various compounds, such as linear and branched alkanes [, , , ], oxaalkanes [], and tetrabutyltin [], reveal information about the strength and nature of intermolecular interactions. Deviations from ideal behavior, reflected in positive or negative excess volumes, can be attributed to factors like differences in molecular size, shape, and free volume.

Q8: Have there been computational studies on the energetics of reactions involving this compound?

A8: Yes, computational chemistry has been employed to study the energetics of nucleophilic solvent participation during the solvolysis of tertiary alkyl chlorides, including those with steric hindrance similar to this compound. [] Such studies provide insights into reaction mechanisms and the influence of molecular structure on reactivity.

Q9: What is known about the bioconcentration potential of this compound?

A9: Research has investigated the bioconcentration of this compound in fathead minnows. [] These studies help assess its potential for accumulation in aquatic organisms and contribute to understanding its environmental fate.

Q10: What are the implications of using this compound in terms of recycling and waste management?

A10: As with many hydrocarbons, responsible waste management practices are crucial when handling this compound. This includes proper disposal, recycling initiatives where feasible, and exploring alternative solvents with reduced environmental impact. []

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